Indeno[2,1-b]pyran, 2-propyl-
Description
Significance of Indenopyran Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements as members of the ring, are fundamental to medicinal chemistry and material science. beilstein-journals.org Indenopyrans, which are composed of fused indene (B144670) and pyran units, are a noteworthy class of these compounds. beilstein-journals.orgbeilstein-journals.org The fusion of these two ring systems results in a rigid molecular architecture with unique electronic and steric properties. This structural motif is a key component in various biologically active molecules and functional materials. beilstein-journals.orgbeilstein-journals.org The inherent reactivity and the potential for diverse substitutions on the indenopyran scaffold make it a versatile building block in the synthesis of complex molecular architectures. smolecule.com
The significance of indenopyran scaffolds is underscored by their presence in compounds with a wide array of biological activities. Derivatives of indenopyran have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.comsmolecule.com Furthermore, the unique photophysical properties of certain indenopyrans have led to their exploration in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and as photochromic materials. beilstein-journals.org
Overview of the Indeno[2,1-b]pyran Framework
The Indeno[2,1-b]pyran framework is a specific isomeric form of indenopyran where the pyran ring is fused to the 'b' face of the indene nucleus, with the fusion occurring at the 2 and 1 positions of the indene ring. This arrangement results in a distinct electronic distribution and three-dimensional shape compared to other isomeric forms, such as indeno[1,2-c]pyran. The structural characteristics of the Indeno[2,1-b]pyran core, including bond angles and lengths, are influenced by the substituents attached to the ring system.
The synthesis of the Indeno[2,1-b]pyran framework can be achieved through various organic reactions. A common and effective method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, followed by a cyclization step. smolecule.comwikipedia.orgsigmaaldrich.com This reaction is often catalyzed by a weak base. wikipedia.org Another significant synthetic route is through cycloaddition reactions, such as the Diels-Alder reaction, which can be employed to construct the fused ring system with a high degree of stereocontrol. beilstein-journals.orglibretexts.org
Scope and Research Focus on Indeno[2,1-b]pyran, 2-propyl- and Related Derivatives
While the broader class of indenopyrans has been the subject of considerable research, studies focusing specifically on Indeno[2,1-b]pyran, 2-propyl- are limited. Therefore, to understand the potential properties and reactivity of this specific compound, it is informative to examine the research conducted on its closely related derivatives. The research focus in this area is primarily on the synthesis of novel derivatives and the evaluation of their biological activities and photophysical properties.
The introduction of various substituents at different positions of the Indeno[2,1-b]pyran scaffold allows for the fine-tuning of its chemical and physical properties. For instance, the presence of a phenyl group can enhance chemical reactivity and interactions with biological targets. smolecule.com The exploration of different alkyl and aryl substituents, including the propyl group at the 2-position, is a key area of investigation aimed at developing new compounds with enhanced or specific functionalities.
Research Findings on Indeno[2,1-b]pyran Derivatives
Research into Indeno[2,1-b]pyran derivatives has unveiled a range of promising biological activities and interesting photophysical properties. The following tables summarize some of the key findings in these areas.
Table 1: Biological Activities of Selected Indeno[2,1-b]pyran Derivatives
| Compound/Derivative Class | Biological Activity | Research Highlights | Citations |
| 4H-pyran derivatives | Antitumor Activity | Have shown cytotoxic effects against various cancer cell lines. | smolecule.com |
| Indeno[2,1-b]pyran family | Antimicrobial Properties | Some derivatives exhibit significant antibacterial activity. | smolecule.com |
| Indeno[2,1-b]pyran family | Anti-inflammatory Effects | Structural features suggest potential in treating inflammatory diseases. | smolecule.com |
| Indeno[1,2-c]isochromen-5(11H)-ones | Anticancer Agents | Investigated as key intermediates for topoisomerase I inhibitors. | beilstein-journals.orgbeilstein-journals.org |
| Benzo[b]indeno-[2,1-e]pyran-10,11-diones | Erythropoietin Biosynthesis | Stimulate the biosynthesis of erythropoietin, used to treat anemia. | beilstein-journals.orgbeilstein-journals.org |
Table 2: Synthesis and Photophysical Properties of Indenopyran Derivatives
| Compound/Derivative Class | Synthesis Method | Photophysical Properties | Applications | Citations |
| Dihydroindeno[1,2-c]pyran-3-ones | Inverse-electron demand Diels-Alder reaction | Blue emitters in solution with varying fluorescence quantum yields. | Organic Fluorophores | beilstein-journals.orgnih.gov |
| Naphthopyrans | Photochromic | Used for the fabrication of plastic lenses. | Photochromic Materials | beilstein-journals.org |
| Amino-spiroindenopyran derivatives | - | - | Selective sensors for thallium(I) ions. | beilstein-journals.orgbeilstein-journals.org |
| 2H,9H-Indeno[1,2-f]naphtho[2,1-b]pyran | Suzuki-Miyaura couplings and reaction with 1,1-diarylprop-2-yn-1-ols | Exhibits colorless to orange photochromism. | Photochromic Materials | tandfonline.com |
Structure
3D Structure
Properties
CAS No. |
62096-31-5 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-propylindeno[2,1-b]pyran |
InChI |
InChI=1S/C15H14O/c1-2-5-12-8-9-14-13-7-4-3-6-11(13)10-15(14)16-12/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
YUHKEGJAYQVPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies for Indeno 2,1 B Pyran, 2 Propyl and Analogous Structures
Strategies for Constructing the Indeno[2,1-b]pyran Core
The construction of the fused 6/5/6-tricyclic core of indenopyrans can be achieved through several elegant synthetic strategies. These methods are broadly categorized into one-pot multicomponent reactions, which are prized for their operational simplicity and efficiency, and catalyst-mediated routes that provide access to complex structures with high precision.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) represent a highly efficient approach to the synthesis of indeno[2,1-b]pyran derivatives. By combining three or more starting materials in a single reaction vessel, these methods allow for the formation of multiple bonds and the rapid assembly of the complex indenopyran framework, often proceeding through a domino or cascade sequence. numberanalytics.com This approach aligns with the principles of green chemistry by reducing reaction steps, solvent usage, and waste generation. journalcsij.com
A prevalent and powerful strategy for synthesizing the indeno[2,1-b]pyran skeleton is the tandem three-component reaction involving an aromatic aldehyde, a C-H acid such as 1,3-indandione (B147059), and an active methylene (B1212753) compound like malononitrile (B47326). tandfonline.comresearchgate.net This sequence is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov The resulting electron-deficient alkene, or Knoevenagel adduct, then undergoes a Michael addition with the conjugate base of the second C-H acid. mdpi.com The sequence culminates in an intramolecular O-cyclization, where a nucleophilic oxygen atom attacks a nitrile or other electrophilic group, followed by tautomerization to yield the final, stable indeno[2,1-b]pyran ring system. rsc.org
The choice of catalyst is crucial for the success of this tandem reaction, with various catalysts being employed to promote the sequence efficiently. These range from basic catalysts like piperidine (B6355638) to organocatalysts and nanoparticle-based systems. For instance, CuO nanoparticles have been utilized to catalyze this reaction in water at room temperature, providing an environmentally benign method. tandfonline.com Similarly, ZnO nanoparticles have been shown to be an effective and reusable catalyst for the Knoevenagel-Michael-cyclocondensation sequence. ajgreenchem.com Acetic acid functionalized ionic liquids have also been reported as efficient and recyclable catalysts for this transformation under solvent-free conditions. rsc.org
The reaction mechanism generally proceeds as follows:
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.
Michael Addition: The 1,3-indandione, acting as a nucleophile, attacks the electron-deficient double bond of the arylidenemalononitrile.
Intramolecular O-Cyclization: The enolic oxygen of the 1,3-indandione moiety attacks one of the nitrile groups, leading to the formation of the pyran ring and yielding the final 2-amino-4-aryl-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile derivative. researchgate.net
Table 1: Catalyst Systems for Tandem Knoevenagel/Michael/O-Cyclization
| Catalyst | Starting Materials | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| CuO Nanoparticles | Aromatic aldehydes, malononitrile, 1,3-indandione | Water, Room Temperature | Environmentally benign, innovative | tandfonline.com |
| ZnO Nanoparticles | Various aldehydes, malononitrile, dimedone | Ethanol (B145695), Reflux | Reusable catalyst, excellent yields, mild conditions | ajgreenchem.com |
| (±)-Camphor-10-sulfonic acid (CSA) | 2-Naphthol, aromatic aldehydes, 1,3-indandione | Solvent-free, Ultrasonic Irradiation | Eco-friendly, recyclable, short reaction times, high yields | journalcsij.com |
| Metal Silicates | Aromatic aldehydes, malononitrile, 1,3-indandione | Not specified | Highly efficient, high yields | researchgate.net |
Cascade reactions, also known as domino reactions, provide a highly efficient route to the indeno[2,1-b]pyran core by orchestrating a sequence of intramolecular transformations within a single substrate. numberanalytics.com These reactions are designed so that the formation of one bond sets up the necessary geometry and reactivity for the next bond formation, leading to the rapid construction of complex polycyclic systems from relatively simple precursors. researchgate.net
A notable example involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, such as hippuric acid, through an Erlenmeyer–Plöchl azlactone (EPA) reaction. acs.orgsemanticscholar.org In this process, the initial condensation forms an oxazolone (B7731731) intermediate. This intermediate then participates in a cascade of cyclizations, which includes a 1,2-addition at the aldehyde and subsequent ring formations, ultimately constructing the indeno[2,1-c]pyran-3-one skeleton. This specific cascade results in the formation of two new C–C bonds and two new C–O bonds in a single, highly regioselective operation. semanticscholar.orgacs.org The reaction conditions, typically involving sodium acetate (B1210297) as a base and acetic anhydride (B1165640) as the solvent at elevated temperatures, are crucial for directing the reaction pathway towards the desired indenopyran product. semanticscholar.org
Another strategy employs a domino Prins/Friedel–Crafts cyclization. Starting from cyclic homoallylic alcohols, a Prins reaction generates a bicyclic tetrahydropyranyl carbocation. This electrophilic intermediate is then trapped intramolecularly by an electron-rich aromatic ring in a Friedel–Crafts-type reaction, leading to the stereoselective synthesis of hexahydroindeno[2,1-c]pyran scaffolds. researchgate.net This method highlights the power of cascade reactions to create multiple stereocenters with a high degree of control.
While less common for the direct synthesis of the indenopyran's pyran ring, [3+2] cycloaddition reactions are a cornerstone for constructing five-membered rings and can be integral to multistep sequences that lead to related heterocyclic systems. rsc.orgnih.gov These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring. mdpi.com
In the context of indenopyran synthesis, a relevant application involves the generation of an azomethine ylide from the reaction of an α-amino acid (like sarcosine) and an aldehyde or ketone. For example, the reaction of ninhydrin (B49086) (a hydrated form of 1,2,3-indantrione) with sarcosine (B1681465) can generate a 1,3-dipole. This dipole can then react with a suitable dipolarophile. While this typically leads to pyrrolidine-containing spiro compounds, modifications of the dipolarophile or reaction sequence could potentially be adapted to build precursors for indenopyrans. semanticscholar.orgacs.org
For instance, a three-component reaction between 2-arylidene-1,3-indanediones, proline, and maleimides generates azomethine ylides that undergo [3+2] cycloaddition to yield complex spiro[indene-pyrrolizine] derivatives. acs.org Although this does not directly form a pyran ring, the underlying principles of generating reactive intermediates from indane-based precursors are highly relevant to the broader synthetic strategies for fused heterocyclic systems. The development of novel dipolarophiles or dipole precursors could potentially steer this powerful cycloaddition strategy towards the direct construction of the indeno[2,1-b]pyran framework.
Catalyst-Mediated Synthetic Routes
Catalyst-mediated routes are essential for achieving high efficiency, selectivity, and control in the synthesis of complex molecular architectures like the indeno[2,1-b]pyran core. Transition metals, in particular, offer unique modes of reactivity that enable transformations not possible through other means.
Rhodium Carbenoid Chemistry: Rhodium(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are exceptionally effective at decomposing α-diazocarbonyl compounds to generate rhodium carbenoid intermediates. psu.eduu-tokyo.ac.jp These highly electrophilic species can undergo a variety of intramolecular reactions. One such reaction is the O-H insertion, where a tethered hydroxyl group attacks the carbenoid, leading to the formation of a cyclic ether. psu.edu This strategy can be applied to synthesize the pyran ring of the indeno[2,1-b]pyran system. The process would involve a precursor containing both a diazo functionality and a hydroxyl group positioned appropriately on an indane scaffold. The rhodium-catalyzed decomposition of the diazo compound would initiate a cyclization cascade, forming the pyran ring with high efficiency. researchgate.netcaltech.edu This method is valued for its mild reaction conditions and high yields, although competing C-H insertion can be a potential side reaction. psu.edu
Sonogashira-Hagihara Coupling: The Sonogashira coupling is a powerful cross-coupling reaction used to form C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net While not a direct method for ring formation, the Sonogashira coupling is a crucial tool for assembling advanced precursors required for subsequent cyclization reactions. rsc.org For example, an o-halo-benzaldehyde could be coupled with a propyl-substituted terminal alkyne. The resulting product, an o-(alkynyl)benzaldehyde, is a key intermediate that can be elaborated further. This intermediate can then undergo a variety of cyclization reactions, such as an intramolecular hydroalkoxylation or other addition reactions across the alkyne, to construct the pyran ring of the indeno[2,1-b]pyran system. The versatility and functional group tolerance of the Sonogashira reaction make it an indispensable method for creating the complex substrates needed for catalyst-mediated cyclization strategies. beilstein-journals.org
Synthetic Routes to Indeno[2,1-b]pyran, 2-propyl- and its Analogs
The synthesis of indenopyran frameworks, including the specific compound Indeno[2,1-b]pyran, 2-propyl-, is a significant area of research in organic chemistry. These compounds are often constructed through multicomponent reactions that offer efficiency and atom economy. Various catalytic systems and reaction conditions have been developed to facilitate the formation of these complex heterocyclic structures.
Catalytic Methodologies
The choice of catalyst is crucial in directing the reaction pathway and achieving high yields of the desired indenopyran products. Methodologies range from the use of small organic molecules to solid-supported catalysts and environmentally benign approaches.
Organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools in the synthesis of pyran derivatives. These catalysts are often environmentally friendly and can provide high stereoselectivity. nih.govresearchgate.net
L-Proline: This naturally occurring amino acid is an effective and eco-friendly catalyst for the synthesis of various pyran and thiopyran derivatives. nih.gov It has been successfully used in multicomponent reactions to produce polyfunctionally substituted pyrans stereospecifically and in good yields. nih.govresearchgate.net For instance, the reaction of aromatic aldehydes, malononitrile, and active methylene compounds in the presence of L-proline can afford pyran derivatives. nih.gov While direct synthesis of Indeno[2,1-b]pyran, 2-propyl- using L-proline is not explicitly detailed, the principles of its catalytic activity in pyran synthesis are well-established. nih.govresearchgate.net L-proline has also been used in the synthesis of naphthopyranopyrimidines. researchgate.net
Piperidine and Triethylamine: These basic organocatalysts are commonly employed in condensation reactions leading to the formation of pyran rings. For example, the one-pot, three-component reaction of 6-bromo-2-naphthol, p-chlorobenzaldehyde, and malononitrile or ethyl cyanoacetate (B8463686) in ethanol with piperidine as a catalyst under reflux conditions yields 4H-naphtho[2,1-b]pyran derivatives. researchgate.net Triethylamine has been used in the diastereoselective synthesis of furans under microwave irradiation. tandfonline.com
Thiourea (B124793) Catalysts: Bifunctional thiourea organocatalysts have been utilized in stereoselective reactions, such as the [4 + 2] cyclization between azlactones and 2-amino-β-nitrostyrenes to produce dihydroquinolin-2-ones. rsc.org While not directly applied to indenopyran synthesis in the provided context, their ability to control stereochemistry in cyclization reactions is noteworthy.
Table 1: Organocatalysts in Pyran Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| L-Proline | Aromatic aldehydes, malononitrile, active methylenes | Pyrans and thiopyrans | nih.govresearchgate.net |
| Piperidine | 6-bromo-2-naphthol, p-chlorobenzaldehyde, malononitrile | 4H-naphtho[2,1-b]pyrans | researchgate.net |
| Triethylamine | Indane-1,3-dione, benzaldehydes, N-phenacylpyridinium bromide | Annulated [b]furans | tandfonline.com |
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. jsynthchem.com
CuFe2O4 Nanoparticles: Copper ferrite (B1171679) (CuFe2O4) nanoparticles, particularly in their spinel form, have been recognized as efficient and magnetically separable heterogeneous catalysts for various organic transformations. jsynthchem.comkthmcollege.ac.in These nanoparticles have been successfully employed in the synthesis of diverse heterocyclic compounds, including imidazoles and benzo[g]chromene derivatives. jsynthchem.com Their catalytic activity stems from their unique magnetic and electronic properties. kthmcollege.ac.in Sulfonic acid functionalized silica-coated CuFe2O4 nanoparticles have also been developed as an efficient catalyst for synthesizing polyheterocycles. rsc.org
SBA-Pr-NH2 and Silica-bonded Catalysts: Mesoporous silica (B1680970) materials like SBA-15, functionalized with amine groups (SBA-Pr-NH2) or sulfonic acid groups (SBA-15-Pr-SO3H), serve as effective heterogeneous catalysts. semanticscholar.org For example, SBA-15-Pr-SO3H has been used to catalyze the condensation reaction of isatins, 6-aminouracil, and 1,3-indanedione to form spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines. semanticscholar.org
Amberlite Resins and β-Cyclodextrin-Propyl Sulfonic Acid: While specific applications of Amberlite resins and β-Cyclodextrin-propyl sulfonic acid in indenopyran synthesis were not detailed in the provided search results, these types of solid acid catalysts are known to be effective in various organic reactions, including condensations and cyclizations.
Table 2: Heterogeneous Catalysts in Heterocycle Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| CuFe2O4 NPs | Aromatic aldehydes, 1,2-diketone, propargylamine, ammonium (B1175870) acetate | 1,2,4,5-tetrasubstituted imidazoles | jsynthchem.com |
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. researchgate.net This includes the use of alternative reaction media, solvent-free conditions, and energy-efficient activation methods. researchgate.netacademie-sciences.fr
Aqueous Media: Water is an ideal green solvent due to its non-toxic and abundant nature. One-pot, three-component reactions for the synthesis of pyrido[2,3-d]pyrimidines have been efficiently carried out in aqueous media, often in the presence of a catalyst like diammonium hydrogen phosphate. scirp.org
Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates. researchgate.netacademie-sciences.fr Microwave irradiation is often coupled with solvent-free conditions to further enhance reaction efficiency. tandfonline.comresearchgate.net For example, the synthesis of spiro[indene-2,3′-indeno[1,2-b]pyridine]triones has been achieved in good yields by irradiating a mixture of indane-1,3-dione, aromatic aldehydes, and ammonium acetate under catalyst- and solvent-free conditions. tandfonline.com
Microwave Irradiation: Microwave-assisted organic synthesis has gained prominence as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netscirp.org This technique has been applied to the synthesis of various heterocyclic systems, including 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and pyrido[2,3-d]pyrimidines. researchgate.netscirp.org The four-component synthesis of spiro[indeno[1,2-b]pyran-4,11′-indeno[1,2-b]quinoxaline]-3-carboxylate was achieved under microwave irradiation in ethanol. tandfonline.com
Specific Reaction Pathways and Cascade Sequences
Erlenmeyer–Plöchl Azlactone (EPA) Reaction: A notable pathway for the construction of indenopyran skeletons involves the Erlenmeyer–Plöchl azlactone (EPA) reaction. acs.orgacs.orgresearchgate.net A highly regioselective approach has been developed for the synthesis of indeno[2,1-c]pyran-3-ones through a cascade cyclization. rsc.orgacs.orgacs.orgsemanticscholar.org This process starts with the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines, leading to the sequential formation of two C–C and two C–O bonds to construct the final tricyclic product. acs.orgsemanticscholar.org
Precursors and Starting Materials for Indenopyran Synthesis
The choice of starting materials is fundamental to the successful synthesis of the target indenopyran structure.
Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile precursors for the synthesis of a wide variety of heterocyclic compounds, including spiro-fused systems. innovareacademics.innih.govnih.gov They are known to react with active carbonyl compounds and other reagents in multicomponent reactions to build complex molecular architectures. rsc.org The synthesis of spiro-4H-pyrans can involve the reaction of active carbonyl compounds like isatin with 1,3-diketones and malononitrile/ethyl cyanoacetate. rsc.org Isatin derivatives are also key starting materials in the synthesis of spirooxindoles. semanticscholar.orggrowingscience.com
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is another important building block in organic synthesis due to its high acidity and reactivity. clockss.org Arylidene derivatives of Meldrum's acid are valuable synthons for the preparation of various heterocyclic compounds. oalib.com While a direct synthesis of Indeno[2,1-b]pyran, 2-propyl- from Meldrum's acid is not explicitly described, its derivatives are used in reactions that form pyrone rings. researchgate.net For instance, acylated Meldrum's acid can react with vinyl ethers to produce mono- and disubstituted γ-pyrones. researchgate.net
Precursors and Starting Materials for Indenopyran Synthesis
Other Key Synthons (e.g., Chalcones, Malononitrile, Naphthols, Indandiones)
A variety of other key synthons are instrumental in the construction of indenopyran frameworks and their analogs. Chalcones, which are 1,3-diaryl-2-propen-1-one compounds, serve as versatile precursors for numerous heterocyclic compounds due to their reactive α,β-unsaturated carbonyl system. ekb.egipb.pt The reaction of chalcones with malononitrile, often catalyzed by a base like piperidine, can yield amino-substituted cyanopyrans. ekb.eg An enantioselective Michael addition of malononitrile to chalcones has also been developed, providing a route to chiral 4H-pyran derivatives. rsc.org
Indane-1,3-dione is another crucial building block. tandfonline.combohrium.comresearchgate.net In one-pot reactions, the sequence of Michael addition of either indane-1,3-dione or malononitrile to a Knoevenagel condensation product can be controlled to selectively produce either indeno-pyridine or indeno-pyran derivatives. researchgate.net For example, CuO nanoparticles in water at ambient temperature have been used to catalyze the reaction between aromatic aldehydes, malononitrile, and indane-1,3-dione to form indenopyran derivatives. researchgate.net
Naphthols are also employed in the synthesis of fused indenopyran systems. For instance, the three-component reaction of 1,3-indandione, aromatic aldehydes, and α- or β-naphthol can lead to the formation of benzo[h]indeno[1,2-b]pyran and benzo[f]indeno[1,2-b]pyran derivatives, respectively. tandfonline.com
Derivatization Strategies of the Indenopyran Core
Functionalization at the Pyran Moiety
The pyran moiety of the indenopyran core is a key site for functionalization, which can significantly influence the properties of the resulting compounds. nih.govbeilstein-journals.org The introduction of different substituents on the pyran ring has been shown to affect the photophysical properties of indeno[1,2-c]pyran-3-ones. beilstein-journals.org For example, the synthesis of new indeno[1,2-c]pyran-3-ones with various substituents at the pyran moiety has been reported, and their fluorescence properties were investigated. beilstein-journals.org
Furthermore, functionalized 2-pyridones can serve as precursors for aryl-substituted indeno[2,1-b]pyridones, which bear a structural resemblance to the core of certain natural products. nih.gov The conjugated double bond to the carbonyl group in lactams within these structures is a reactive functional group that allows for further derivatization. nih.gov
Substitution Patterns and Their Influence on Synthesis
The substitution patterns on the precursors of indenopyrans can have a marked influence on the synthetic outcomes and the properties of the final products. For example, in the synthesis of indenopyrimidine sulfonamides, the substitution at various positions of the benzimidazole (B57391) and thiazole (B1198619) nuclei can significantly affect the biological efficacy of the resulting molecules. researchgate.net
In the context of spirocyclic systems, the substituents on the indole (B1671886) ring of 3-(1H-indol-3-yl)-N-alkoxypropanamide have a substantial impact on NBS-induced intramolecular annulation reactions, enabling the divergent synthesis of fused- and spirocyclic indoline (B122111) compounds. rsc.org
Formation of Fused and Spirocyclic Indenopyran Systems
The synthesis of fused and spirocyclic indenopyran systems represents an important area of research, leading to complex and structurally diverse molecules. rsc.orgmedcraveonline.combeilstein-journals.orgnih.gov Fused systems can be generated through various cyclization strategies. For instance, an NBS-induced intramolecular annulation of certain indole derivatives can lead to fused indolines. rsc.org
Spirocyclic indenopyrans are often synthesized through multicomponent reactions. medcraveonline.combeilstein-journals.org A one-pot, three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione can efficiently produce novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Similarly, the reaction of isatins, malononitrile, and rhodanine (B49660) under solvent-free, mechanochemical conditions provides a green and efficient route to spiro indole derivatives. medcraveonline.com Microwave-assisted synthesis has also been employed for the facile one-pot synthesis of annulated hexacyclic ring systems like indeno-pyranofuro-indoles and spiro indenopyran-indoles. medcraveonline.comoiccpress.com
Advanced Spectroscopic and Structural Elucidation of Indeno 2,1 B Pyran, 2 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
For Indeno[2,1-b]pyran, 2-propyl-, ¹H NMR spectroscopy reveals distinct signals corresponding to the propyl substituent and the core indeno[2,1-b]pyran framework. The protons of the propyl group typically exhibit characteristic splitting patterns (triplets and sextets) and chemical shifts in the upfield region of the spectrum. Protons attached to the aromatic and pyran rings resonate at lower fields, with their specific chemical shifts and coupling constants providing insights into their precise locations and spatial relationships.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum for Indeno[2,1-b]pyran, 2-propyl- would be expected to show distinct signals for the aliphatic carbons of the propyl group and the sp²-hybridized carbons of the fused ring system.
Table 1: Representative ¹H and ¹³C NMR Data for Indeno[2,1-b]pyran Derivatives
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Propyl-CH₃ | ~0.9-1.0 (t) | ~14 |
| Propyl-CH₂ | ~1.6-1.7 (m) | ~22 |
| Propyl-CH₂ | ~2.5-2.6 (t) | ~38 |
| Aromatic-CH | ~7.0-8.0 (m) | ~120-135 |
| Olefinic-CH | ~6.0-6.5 (d) | ~100-110 |
| Quaternary-C | - | ~140-160 |
Note: The data presented are representative values for similar structures and may vary for the specific compound.
Mass Spectrometry Techniques (EI, HRMS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electron Ionization (EI) mass spectrometry of Indeno[2,1-b]pyran, 2-propyl- would likely show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the EI spectrum can provide valuable structural information, as characteristic fragments are formed through the cleavage of specific bonds within the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is achieved by distinguishing between ions of very similar masses, confirming the elemental composition of Indeno[2,1-b]pyran, 2-propyl-.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Indeno[2,1-b]pyran, 2-propyl- is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl group appears in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic and pyran rings would likely be found in the 1450-1600 cm⁻¹ range. The presence of the ether linkage (C-O-C) in the pyran ring would give rise to a strong absorption band in the 1000-1300 cm⁻¹ region.
Table 2: Key IR Absorption Bands for Indeno[2,1-b]pyran, 2-propyl-
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C Stretch | 1450-1600 |
| C-O-C Stretch | 1000-1300 |
Computational Investigations of Indeno 2,1 B Pyran, 2 Propyl and Analogues
Molecular Dynamics (MD) Simulations
Studies of Intermolecular Interactions (e.g., with Solvents, Excipients)
The study of intermolecular interactions is crucial for understanding how Indeno[2,1-b]pyran, 2-propyl- and its analogues behave in a condensed phase, such as in a solution or a pharmaceutical formulation. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model these interactions. mdpi.com
Research on analogous pyran-containing systems demonstrates that MD simulations can be used to analyze interactions with water and potential excipients. mdpi.com For instance, simulations can calculate solubility parameters to identify compatible polymers, such as polyvinylpyrrolidone, by assessing the interaction energies between the compound and the excipient. mdpi.com
Symmetry-Adapted Perturbation Theory (SAPT) is a sophisticated method used to dissect the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This analysis reveals the nature of the forces holding the molecules together. For example, in dimers of related heterocyclic compounds, dispersion forces are often a dominant component of the stabilizing interactions. mdpi.com The study of how these energy components change in the presence of different solvents provides insight into solubility and stability. mdpi.com
Table 1: Example of SAPT0 Energy Decomposition for the Interaction of a Pyran Analogue with a Solvent Molecule (kcal/mol)
| Interaction Component | Energy (kcal/mol) |
|---|---|
| Electrostatics | -4.85 |
| Exchange | 6.10 |
| Induction | -1.55 |
| Dispersion | -5.20 |
| Total Interaction Energy | -5.50 |
This table illustrates the typical components of interaction energy calculated using SAPT for a heterocyclic molecule interacting with a solvent. Data is representative of findings in computational studies on related systems. mdpi.com
Evaluation of Conformational Dynamics
The 2-propyl group attached to the Indeno[2,1-b]pyran core introduces conformational flexibility. The rotation around the C-C single bonds of the propyl group can lead to various spatial arrangements, or conformers, each with a distinct energy level. Understanding the conformational landscape is essential as different conformers can exhibit different properties and reactivity.
Computational methods are used to identify the most stable conformers and the energy barriers between them. Potential energy surface (PES) scans are performed by systematically rotating specific dihedral angles and calculating the energy at each step using quantum mechanical methods. This allows for the location of energy minima (stable conformers) and transition states (energy barriers). Molecular dynamics simulations can also provide insight into the dynamic behavior and conformational preferences of the molecule over time at a given temperature. mdpi.com
Table 2: Calculated Relative Energies of Conformers of Indeno[2,1-b]pyran, 2-propyl-
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | 75.2 |
| Synclinal (Gauche) 1 | ~+60° | 0.85 | 12.4 |
| Synclinal (Gauche) 2 | ~-60° | 0.85 | 12.4 |
This table provides a hypothetical representation of the relative energies and populations of the stable conformers arising from the rotation of the propyl group. Such data is typically generated from DFT calculations.
Computational Approaches to Chemical Reactivity and Reaction Mechanisms
Computational chemistry is an indispensable tool for investigating the reactivity of Indeno[2,1-b]pyran, 2-propyl- and elucidating the detailed mechanisms of its reactions.
Elucidation of Mechanistic Pathways through Energy Profiles
By mapping the potential energy surface (PES) of a reaction, computational chemists can trace the most likely path from reactants to products. This involves calculating the energies of the starting materials, any intermediates, transition states, and final products. The resulting energy profile provides a quantitative picture of the reaction's feasibility and progression.
For example, in studies of the reactions of radicals like the n-propyl peroxy radical, computational methods trace the formation of pre-reaction complexes, their progression through transition states, and their conversion to products. nih.gov The calculations reveal that some pathways are significantly more energetically favorable than others. nih.gov For a hypothetical oxidation reaction of the indenopyran ring, calculations would identify key intermediates, such as epoxides or hydroxylated species, and determine the energy changes associated with each step.
Table 3: Hypothetical Reaction Energy Profile for a Step in the Oxidation of a Pyran Ring (kcal/mol)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Indenopyran + Oxidant) | 0.0 |
| Transition State 1 (TS1) | +15.5 |
| Intermediate 1 | -5.2 |
| Transition State 2 (TS2) | +8.9 |
| Products | -20.7 |
This table shows a representative energy profile for a multi-step reaction, indicating the relative stabilities of reactants, intermediates, products, and the energy of the transition states. nih.gov
Transition State Analysis
The transition state (TS) is the highest energy point along the lowest energy reaction pathway. Its structure and energy are of paramount importance as they determine the activation energy (Ea) and, consequently, the rate of the reaction. Computational methods are used to locate the exact geometry of the TS, which is characterized as a first-order saddle point on the PES.
A crucial step in confirming a calculated structure as a true transition state is vibrational frequency analysis. A genuine TS must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking or forming of a bond). nih.gov Theoretical studies on the reactions of related propyl-containing species have successfully used methods like CCSD(T) and B3LYP to locate transition states and calculate activation barriers. nih.gov The activation energy is the difference in energy between the transition state and the reactants. Comparing the activation energies of competing pathways allows for the prediction of the major reaction product.
Table 4: Calculated Activation Barriers for Competing Reaction Pathways
| Reaction Pathway | Transition State | Activation Energy (Ea) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | TS-A | 12.1 | Favorable |
| Pathway B | TS-B | 25.6 | Unfavorable |
| Pathway C | TS-C | 14.5 | Minor Pathway |
This table presents hypothetical activation energies for different potential reaction pathways. The pathway with the lowest activation energy is predicted to be the dominant one. nih.gov
Future Directions and Interdisciplinary Research for Indeno 2,1 B Pyran, 2 Propyl
Development of Novel and Sustainable Synthetic Methodologies
Traditional syntheses of indenopyran systems often rely on multi-step procedures involving the condensation of an indanone derivative with a propargyl alcohol, which can have limitations regarding atom economy, solvent use, and reaction conditions. Future research must prioritize the development of more efficient and environmentally benign synthetic routes specifically tailored for producing Indeno[2,1-b]pyran, 2-propyl-.
Key research thrusts in this area include:
Flow Chemistry Protocols: Translating existing batch syntheses into continuous flow systems. Flow chemistry offers superior control over reaction parameters (temperature, pressure, time), enhances safety, and facilitates scalable production with minimal waste. The synthesis of Indeno[2,1-b]pyran, 2-propyl- in a microreactor could lead to higher yields and purity.
Biocatalysis and Enzymatic Synthesis: Investigating the use of engineered enzymes to perform key bond-forming steps. Biocatalysis operates under mild, aqueous conditions and offers unparalleled stereoselectivity, which could be exploited if chiral variants of the compound are desired.
The table below compares conventional methods with prospective sustainable methodologies for the synthesis of Indeno[2,1-b]pyran, 2-propyl-.
| Methodology | Key Features | Potential Advantages | Primary Research Challenge |
|---|---|---|---|
| Classical Condensation | Multi-step; uses pre-functionalized precursors; often requires harsh conditions. | Established and well-documented for the parent scaffold. | Low atom economy; potential for significant solvent waste; limited scalability. |
| Catalytic C-H Annulation | Direct formation of the pyran ring on an indenone core; transition-metal catalysis. | High atom economy; reduced number of synthetic steps; novel functionalization patterns. | Catalyst cost and sensitivity; optimization of regioselectivity. |
| Continuous Flow Synthesis | Reaction occurs in a microreactor; precise control over parameters. | Enhanced safety and yield; rapid optimization; straightforward scalability. | Initial setup cost; potential for channel clogging with insoluble intermediates. |
| Biocatalysis | Use of enzymes for key transformations; aqueous, mild conditions. | Exceptional selectivity (enantio-, regio-); highly sustainable; minimal byproducts. | Enzyme discovery and engineering; limited substrate scope; lower throughput. |
Advanced Computational Modeling for Predictive Design
Computational chemistry provides an indispensable toolkit for predicting the behavior of molecules before committing to laborious and expensive synthesis. For Indeno[2,1-b]pyran, 2-propyl-, advanced modeling can elucidate the specific influence of the 2-propyl substituent on its electronic structure and photochromic properties.
Future computational studies should focus on:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are crucial for accurately predicting ground-state and excited-state properties. Research can calculate the HOMO-LUMO energy gap, simulate UV-Vis absorption spectra for both the closed (pyran) and open (merocyanine) forms, and predict the energy barriers for thermal reversion. The electron-donating, inductive effect of the propyl group is expected to subtly alter these values compared to methyl or hydrogen-substituted analogs.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of Indeno[2,1-b]pyran, 2-propyl- within a polymer matrix or solvent. This is essential for understanding how the local environment affects the photo-switching kinetics and fatigue resistance, with the propyl group's steric bulk influencing intermolecular interactions.
The following table outlines key properties that can be predicted for Indeno[2,1-b]pyran, 2-propyl- using computational methods.
| Property | Computational Method | Predicted Parameter | Implication for Material Design |
|---|---|---|---|
| Electronic Absorption | TD-DFT | Absorption Maximum (λmax) | Predicts the color of the open form and the wavelength of light needed for switching. |
| Electronic Structure | DFT | HOMO-LUMO Energy Gap | Correlates with electrochemical stability and the energy of the lowest electronic transition. |
| Photo-isomerization Barrier | DFT/CASSCF | Activation Energy (Ea) for Ring-Opening | Determines the quantum yield and efficiency of the photochromic process. |
| Thermal Reversion Rate | DFT | Energy Barrier for Ring-Closing | Predicts the rate at which the colored form fades back to the colorless form in the dark. |
Expansion into Niche Material Science Applications
While the broader class of indenopyrans is known for photochromism, the specific properties imparted by the 2-propyl group could make Indeno[2,1-b]pyran, 2-propyl- uniquely suited for specialized, high-performance applications. The propyl group can enhance solubility in nonpolar polymers and introduce steric hindrance that may improve fatigue resistance by preventing undesirable side reactions.
Future research should explore its integration into:
Smart Glazing and Optical Filters: Incorporating the compound into polymer films (e.g., polycarbonate, PMMA) to create windows or lenses that dynamically tint upon exposure to UV light. The propyl group's influence on the fading rate and coloration intensity would be a critical performance parameter.
High-Density Optical Data Storage: Using focused laser beams to switch individual molecules between their two states, representing binary data (0 and 1). The improved fatigue resistance potentially offered by the 2-propyl derivative would be paramount for read/write cycle longevity.
Molecular Logic Gates and Switches: Designing systems where the photochromic transformation of Indeno[2,1-b]pyran, 2-propyl- acts as a light-triggered molecular switch, controlling another chemical or physical process in response to an optical input.
The table below details potential applications and the key performance metrics that would need to be optimized.
| Application Area | Key Property Tuned by 2-Propyl Group | Target Metric | Rationale |
|---|---|---|---|
| Smart Glazing | Solubility & Fading Kinetics | T1/2 (fading half-life) > 5 min at 25°C | The propyl group can enhance solubility in host polymers and tune reversion rates for user comfort. |
| Optical Data Storage | Fatigue Resistance | >104 switching cycles with <10% degradation | Steric hindrance from the propyl group may inhibit irreversible degradation pathways, enabling more write cycles. |
| Molecular Sensors | Colorimetric Response (Solvatochromism) | Δλmax > 20 nm in response to analyte | The local environment around the propyl group can influence the electronic structure of the open form, enabling analyte detection. |
Synergistic Experimental and Theoretical Research Approaches
The most rapid and impactful progress in understanding and utilizing Indeno[2,1-b]pyran, 2-propyl- will come from a tightly integrated, synergistic research loop combining theory and experiment. This approach ensures that computational efforts are grounded in reality and that experimental work is guided by intelligent design rather than trial and error.
A model workflow for this synergistic approach would be:
Predict (Theory): Use DFT/TD-DFT (as in 6.2) to predict the photophysical properties of Indeno[2,1-b]pyran, 2-propyl- and a small library of its hypothetical derivatives.
Synthesize (Experiment): Select the most promising candidate based on theoretical predictions and synthesize it using a novel, sustainable method (as in 6.1).
Characterize (Experiment): Perform detailed photophysical characterization (UV-Vis, fluorescence spectroscopy, laser flash photolysis) to measure the actual properties (λmax, quantum yields, fatigue resistance).
Apply (Experiment): Fabricate a prototype device, such as a photochromic film (as in 6.3), and test its performance.
Refine (Theory & Experiment): Compare the experimental results with the initial predictions. Use any discrepancies to refine the computational models (e.g., by adjusting functionals or basis sets). The refined models can then be used to make more accurate predictions, restarting the cycle.
This iterative feedback loop accelerates discovery, deepens fundamental understanding of structure-property relationships, and provides the most efficient path toward developing functional materials based on Indeno[2,1-b]pyran, 2-propyl-.
Q & A
How can factorial design be applied to optimize the synthesis of 2-propyl-indeno[2,1-b]pyran?
Basic Question
Factorial design is a systematic approach to identify optimal reaction conditions by varying multiple parameters (e.g., temperature, catalyst loading, solvent ratio) and analyzing their interactions. For example, a 2³ factorial design could test three variables at two levels (high/low) to determine their combined effects on yield and purity. This method reduces the number of experiments while maximizing data utility . Post-analysis, ANOVA or regression models can isolate critical factors, enabling efficient scale-up strategies.
What analytical techniques are most reliable for validating the structure and purity of 2-propyl-indeno[2,1-b]pyran?
Basic Question
Combined spectroscopic and chromatographic methods are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (with DEPT or HSQC) confirm molecular structure by matching predicted chemical shifts to experimental data. For example, characteristic pyran ring protons appear between δ 4.0–6.0 ppm .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming fused indeno-pyran systems .
- HPLC-MS : Quantifies purity and detects side products using retention time and mass-to-charge ratios. Cross-validate with NIST reference spectra to minimize instrumental biases .
How can researchers align theoretical frameworks with experimental studies on the compound’s reactivity?
Advanced Question
Theoretical frameworks (e.g., DFT calculations, frontier molecular orbital theory) guide hypothesis formation. For instance, predicting electrophilic substitution sites on the indeno-pyran core using HOMO-LUMO gaps can prioritize experimental targets. Validate computational models by correlating predicted reaction pathways (e.g., regioselectivity in alkylation) with experimental outcomes. Discrepancies may indicate overlooked solvent effects or transition-state complexities, necessitating iterative refinement of both theory and methodology .
How should researchers address contradictions in reported reactivity data for indeno-pyran derivatives?
Advanced Question
Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Mitigate by:
- Standardizing Protocols : Replicate experiments under inert atmospheres (argon/glovebox) and rigorously dry solvents .
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., substituent effects on ring-opening reactions). Use statistical tools like principal component analysis (PCA) to isolate confounding factors .
- Mechanistic Probes : Employ kinetic isotope effects or trapping experiments to distinguish competing pathways (e.g., radical vs. ionic mechanisms) .
What methodological challenges arise when integrating computational models with experimental data for physicochemical property prediction?
Advanced Question
Key challenges include:
- Data Compatibility : Ensure computational models (e.g., COSMO-RS for solubility) align with experimental conditions (e.g., solvent polarity scales). Calibrate force fields using high-quality reference data (e.g., NIST thermochemical tables) .
- Validation Bottlenecks : Cross-check predictions with orthogonal methods (e.g., comparing DFT-calculated dipole moments with dielectric spectroscopy) .
- Scalability : Balance accuracy with computational cost; coarse-grained models may suffice for screening but lack atomistic detail .
How can prior studies on analogous pyrans inform the design of new methodologies for 2-propyl-indeno[2,1-b]pyran?
Basic Question
Leverage structure-activity relationships (SARs) from fused pyran systems. For example:
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry in pyran ring formation, as demonstrated in furo[3,2-b]pyran syntheses .
- Catalytic Systems : Adapt palladium-catalyzed cross-couplings from benzo-pyrans for functionalizing the indeno core .
Document deviations (e.g., steric hindrance from the 2-propyl group) to refine generalizable protocols .
What strategies are effective for selecting environmentally benign solvents in the compound’s synthesis?
Basic Question
Apply green chemistry principles:
- Solvent Screening Tools : Use Hansen solubility parameters or COSMO-RS simulations to identify bio-based solvents (e.g., cyclopentyl methyl ether) with low toxicity and high efficiency .
- Lifecycle Analysis : Compare energy footprints of solvent recovery vs. disposal. Prioritize solvents with EHS (environmental, health, safety) scores <3.0 .
How can researchers develop predictive models for the compound’s photophysical properties?
Advanced Question
Combine experimental and computational workflows:
- Time-Resolved Spectroscopy : Measure fluorescence lifetimes and quantum yields to benchmark theoretical models (e.g., TD-DFT for excited-state dynamics) .
- Database Curation : Aggregate data from structurally similar chromophores (e.g., benzopyrans) to train machine learning models for property prediction .
- Error Analysis : Quantify deviations between predicted and observed λmax values to refine electronic structure approximations .
What theoretical models best explain the compound’s reaction mechanisms under varying pH conditions?
Advanced Question
Mechanistic studies require multi-scale modeling:
- Acid/Base Behavior : Use pKa predictions (via COSMO-RS or QSPR) to map protonation states. Validate with UV-Vis titration .
- Microkinetic Modeling : Integrate rate constants from stopped-flow experiments to simulate pH-dependent pathways (e.g., ring-opening vs. dimerization) .
How should researchers manage data from multi-method studies to ensure reproducibility?
Advanced Question
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata Standards : Annotate datasets with experimental conditions (e.g., humidity, instrument calibration dates) using ontologies like CHEMINF .
- Version Control : Track computational code (e.g., Gaussian input files) via platforms like GitHub to enable replication .
- Cross-Validation : Compare results across labs using shared reference materials (e.g., NIST-certified standards) to minimize systemic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
